molecular formula C14H11N3O2 B1392702 4-Benzyl-2-hydroxypyrido[2,3-b]pyrazin-3(4H)-one CAS No. 1243022-01-6

4-Benzyl-2-hydroxypyrido[2,3-b]pyrazin-3(4H)-one

Cat. No. B1392702
CAS RN: 1243022-01-6
M. Wt: 253.26 g/mol
InChI Key: STXRZXASFIXKPI-UHFFFAOYSA-N
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Description

4-Benzyl-2-hydroxypyrido[2,3-b]pyrazin-3(4H)-one is a heterocyclic compound. It is a derivative of pyrido[2,3-b]pyrazin-3(4H)-one . This compound has been designed as an inhibitor of aldose reductase (ALR2), an enzyme that plays a key role in the development of diabetes complications and oxidative stress processes associated with diabetes and other pathologies .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C14H11N3O2 . More detailed information about its structure can be found in specialized chemical databases .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be found in specialized chemical databases . The compound has the molecular formula C14H11N3O2 .

Scientific Research Applications

  • Natural Product Synthesis : Henrikson et al. (2011) explored the synthesis of natural products, including metabolites with 2-benzylpyridin-4(1H)-one substructures. These compounds, found in fungi such as Aspergillus spp., exhibited weak antifungal activity against several Candida strains and Aspergillus species (Henrikson et al., 2011).

  • Synthesis of Heterocyclic Compounds : Research by El-Taweel (2005) involved synthesizing new quinolizine derivatives from 4-hydroxyquinolines, leading to compounds like 4H-pyrano[2,3-b]pyridine. This study contributes to the development of novel synthetic pathways for heterocyclic compounds (El-Taweel, 2005).

  • Gold Catalysis in Organic Synthesis : Gala et al. (2014) demonstrated the use of gold catalysis in the synthesis of pyrrolo[2,3-b]pyridines and pyrrolo[2,3-b]pyrazines. This research highlights the potential of gold catalysis in creating complex organic molecules (Gala et al., 2014).

  • Cytotoxicity Studies : Zhang et al. (2011) synthesized novel 2-hydrazinylpyrido[2,3-b]pyrazin-3(4H)-one derivatives and evaluated their cytotoxic activities against various cancer cell lines. This highlights the potential application of these compounds in cancer research (Zhang et al., 2011).

  • Pharmaceutical Applications : Sun et al. (2018) synthesized 5-hydroxypyrido[2,3-b]pyrazin-6(5H)-one derivatives as inhibitors of HIV-1 reverse transcriptase and integrase, showcasing the potential of these compounds in antiviral drug development (Sun et al., 2018).

  • Development of Pyranopyridine Derivatives : Elinson et al. (2018) developed a multicomponent synthesis method for pyrano[3,2-c]pyridine, suggesting applications in biomedicine (Elinson et al., 2018).

  • Synthesis of Pyridones with Phytotoxic Activity : Demuner et al. (2009) synthesized pyridones derived from 4-hydroxy-6-methylpyridin-2(1H)-one with potential phytotoxic activity, relevant for agricultural research (Demuner et al., 2009).

Mechanism of Action

Target of Action

It’s known that similar pyrido[2,3-b]pyrazine derivatives have been utilized for electrochemical sensing of dna , suggesting that DNA could be a potential target.

Mode of Action

It’s known that similar compounds have been used in electrochemical dna sensing . In this process, the compound may bind to the DNA on the sensor surface, causing a change in the electrical properties of the sensor. This change can be measured and used to determine the presence or concentration of the DNA in the sample .

Biochemical Pathways

Given its potential role in dna sensing , it may influence pathways related to DNA synthesis and repair.

Result of Action

Similar compounds have shown remarkable contributions towards nonlinear optical (nlo) technological applications .

Future Directions

The future directions of research on 4-Benzyl-2-hydroxypyrido[2,3-b]pyrazin-3(4H)-one could involve further exploration of its inhibitory effect on aldose reductase (ALR2) and its potential applications in the treatment of diabetes complications and oxidative stress processes associated with diabetes and other pathologies .

Biochemical Analysis

Biochemical Properties

4-Benzyl-2-hydroxypyrido[2,3-b]pyrazin-3(4H)-one plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as urease, which is crucial in the hydrolysis of urea into ammonia and carbon dioxide . The inhibition of urease by this compound is attributed to its binding to the active site of the enzyme, thereby preventing substrate access.

Additionally, this compound exhibits antioxidant properties, interacting with reactive oxygen species (ROS) and reducing oxidative stress in cells . This interaction is beneficial in protecting cells from oxidative damage and maintaining cellular homeostasis.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the PI3K/Akt signaling pathway, which is pivotal in regulating cell growth, proliferation, and survival . By affecting this pathway, this compound can induce apoptosis in cancer cells, making it a potential candidate for anticancer therapies.

Moreover, this compound impacts gene expression by altering the transcriptional activity of certain genes involved in cell cycle regulation and apoptosis . These changes in gene expression contribute to its ability to inhibit cancer cell proliferation and induce programmed cell death.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, such as urease, inhibiting their catalytic activity . This binding is facilitated by the hydroxyl and benzyl groups, which form hydrogen bonds and hydrophobic interactions with the enzyme’s active site residues.

Additionally, this compound can modulate the activity of transcription factors, leading to changes in gene expression . This modulation occurs through direct binding to DNA or by interacting with proteins that regulate transcriptional activity.

Temporal Effects in Laboratory Settings

The stability and effects of this compound over time have been studied in various laboratory settings. This compound is relatively stable under physiological conditions, maintaining its activity over extended periods . It can undergo degradation under extreme pH conditions or in the presence of strong oxidizing agents.

Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in inhibiting cancer cell proliferation and inducing apoptosis . These effects are consistent over time, making it a promising candidate for therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits minimal toxicity and effectively inhibits enzyme activity and cancer cell proliferation . At higher doses, it can cause adverse effects, such as hepatotoxicity and nephrotoxicity, due to its interaction with liver and kidney enzymes .

Threshold effects have been observed, where a specific dosage range is required to achieve optimal therapeutic effects without causing significant toxicity . These findings highlight the importance of dosage optimization in the development of this compound as a therapeutic agent.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound is primarily metabolized in the liver by cytochrome P450 enzymes, which facilitate its oxidation and subsequent conjugation with glucuronic acid . These metabolic processes enhance its solubility and facilitate its excretion from the body.

Additionally, this compound can affect metabolic flux by modulating the activity of key metabolic enzymes . This modulation can lead to changes in the levels of metabolites and influence cellular energy production and utilization.

properties

IUPAC Name

4-benzyl-1H-pyrido[2,3-b]pyrazine-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2/c18-13-14(19)17(9-10-5-2-1-3-6-10)12-11(16-13)7-4-8-15-12/h1-8H,9H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STXRZXASFIXKPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C=CC=N3)NC(=O)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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